molecular formula C6H14S B13086848 2,2-Dimethylbutane-1-thiol

2,2-Dimethylbutane-1-thiol

Cat. No.: B13086848
M. Wt: 118.24 g/mol
InChI Key: KXHDKJHGTGLRCU-UHFFFAOYSA-N
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Description

2,2-Dimethylbutane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. The compound has a molecular formula of C6H14S and is characterized by the presence of a thiol group (-SH) attached to a highly branched carbon chain. This compound is known for its strong and often unpleasant odor, which is typical of thiols.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-). This reaction typically proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion from the alkyl halide to form the thiol. Another method involves the use of thiourea as the nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .

Industrial Production Methods

Industrial production of this compound often involves the isomerization of n-pentane in the presence of a catalyst containing combinations of palladium, platinum, rhodium, and rhenium on a matrix of zeolite, alumina, or silicon dioxide. The reaction conditions, including temperature and choice of catalyst, are carefully controlled to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Bromine (Br2), iodine (I2)

    Reducing Agents: Zinc and acid

    Nucleophiles: Hydrosulfide anion (HS-), thiourea

Major Products Formed

    Disulfides: Formed from the oxidation of thiols

    Substituted Thiols: Formed from nucleophilic substitution reactions

Scientific Research Applications

2,2-Dimethylbutane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylbutane-1-thiol involves its ability to participate in nucleophilic substitution reactions. The thiol group (-SH) acts as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing ones. The thiol-disulfide interconversion is a key part of numerous biological processes, including the formation of disulfide bridges in proteins, which help define their three-dimensional structure .

Comparison with Similar Compounds

2,2-Dimethylbutane-1-thiol can be compared with other similar thiols and alkanes:

    Neopentane: Another highly branched alkane, but without the thiol group.

    2,3-Dimethylbutane: Similar structure but with different branching and no thiol group.

    2,2,4-Trimethylpentane: A more complex branched alkane.

    2,3,3-Trimethylpentane: Another branched alkane with a different structure.

The uniqueness of this compound lies in its combination of a highly branched carbon chain and the presence of a thiol group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C6H14S

Molecular Weight

118.24 g/mol

IUPAC Name

2,2-dimethylbutane-1-thiol

InChI

InChI=1S/C6H14S/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3

InChI Key

KXHDKJHGTGLRCU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CS

Origin of Product

United States

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